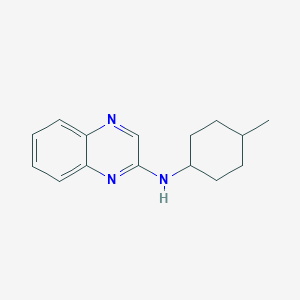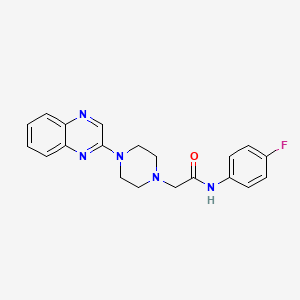![molecular formula C22H29N4O2PS B7540664 1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea](/img/structure/B7540664.png)
1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiourea derivative that has a unique structure, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their destruction. It has also been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea in lab experiments is its high yield and efficiency of synthesis. Additionally, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound.
Direcciones Futuras
There are several future directions for the research of 1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea. One of the most promising directions is the development of anti-cancer drugs based on this compound. Additionally, further research is needed to determine the safety and toxicity of this compound. Further studies are also needed to determine the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique structure and biochemical properties make it a potential candidate for the development of drugs for the treatment of various diseases. However, further research is needed to determine the safety and toxicity of this compound and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-[dimorpholin-4-yl(phenyl)-lambda5-phosphanylidene]thiourea involves the reaction of benzyl isothiocyanate with dimorpholine and triphenylphosphine. The reaction takes place in anhydrous dichloromethane, and the product is obtained by filtration and recrystallization. The yield of the product is typically high, making it an efficient and cost-effective method for synthesizing this compound.
Propiedades
IUPAC Name |
1-benzyl-3-[dimorpholin-4-yl(phenyl)-λ5-phosphanylidene]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N4O2PS/c30-22(23-19-20-7-3-1-4-8-20)24-29(21-9-5-2-6-10-21,25-11-15-27-16-12-25)26-13-17-28-18-14-26/h1-10H,11-19H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINPRNATEHBSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=NC(=S)NCC2=CC=CC=C2)(C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N4O2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7540615.png)
![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)
![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)
![3-methyl-N-[(3-methylphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B7540631.png)
![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)